N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine
Description
N-{[6-(Benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is a synthetic compound featuring a 6-benzyloxy-substituted indole core conjugated to a glycylglycine dipeptide via an acetyl linker. The benzyloxy group (C₆H₅CH₂O-) at position 6 of the indole ring contributes to its lipophilicity, while the glycylglycine moiety enhances water solubility.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[[2-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H21N3O5/c25-19(23-12-21(27)28)11-22-20(26)13-24-9-8-16-6-7-17(10-18(16)24)29-14-15-4-2-1-3-5-15/h1-10H,11-14H2,(H,22,26)(H,23,25)(H,27,28) |
InChI Key |
MWRRAVDBABLHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 6-hydroxyindole, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 6-(benzyloxy)indole.
Acetylation: The 6-(benzyloxy)indole is then acetylated using acetic anhydride and a catalyst like pyridine to yield 6-(benzyloxy)-1H-indol-1-yl acetate.
Coupling with Glycylglycine: The final step involves coupling the acetylated indole derivative with glycylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using catalytic hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) and an appropriate electrophile.
Major Products
Oxidation: Formation of 6-hydroxy-1H-indol-1-yl acetyl glycylglycine.
Reduction: Formation of 6-hydroxy-1H-indol-1-yl acetyl glycylglycine.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its peptide-like structure. It can also serve as a model compound for studying indole-based biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the glycylglycine moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related molecules (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Peptide Chain | Key Properties |
|---|---|---|---|---|---|
| N-{[6-(Benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine | C₂₁H₂₁N₃O₅* | ~403.4† | Benzyloxy (6) | Glycylglycine | Balanced lipophilicity/solubility |
| N-[(6-Bromo-1H-indol-1-yl)acetyl]glycine | C₁₂H₁₁BrN₂O₃ | 311.1 | Bromo (6) | Glycine | High lipophilicity (logP ~2.5‡) |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.2 | Methyl (6) | None | Low molecular weight, acidic (pKa ~4.5) |
| ((Benzyloxy)carbonyl)glycylglycine | C₁₂H₁₄N₂O₅ | 266.2 | Benzyloxycarbonyl | Glycylglycine | High polarity (solubility >50 mg/mL) |
*Estimated formula based on structural analysis.
†Calculated using atomic masses (C=12, H=1, N=14, O=16).
‡Predicted using fragment-based methods due to lack of experimental data.
Key Differences and Implications
Substituent Effects
- Benzyloxy vs. This may enhance binding affinity to hydrophobic pockets in biological targets.
- Peptide Chain Length :
The glycylglycine dipeptide in the target compound improves aqueous solubility (estimated logP ~1.8) compared to the glycine-conjugated bromo analog (logP ~2.5) . However, the longer peptide chain may reduce membrane permeability.
Functional Comparisons
- The glycylglycine moiety may enable interactions with peptide-specific receptors.
- Regulatory Status :
Unlike 2-(6-Methyl-1H-indol-3-yl)acetic acid, which lacks GHS classification , the target compound’s benzyloxy group and peptide chain may necessitate stricter regulatory evaluation for toxicity and environmental impact.
Research Findings and Gaps
- Synthetic Feasibility :
The acetyl linker in the target compound simplifies synthesis compared to carbobenzoxy-protected glycylglycine derivatives (e.g., ((Benzyloxy)carbonyl)glycylglycine), which require deprotection steps . - Stability : The benzyloxy group may confer oxidative instability compared to methyl or bromo substituents, necessitating stability studies under physiological conditions.
Biological Activity
N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is a synthetic compound notable for its unique structural features, which include an indole ring substituted with a benzyloxy group and an acetylated glycylglycine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting relevant data.
Structural Characteristics
This compound has a molecular formula of C20H20N2O4 and a molecular weight of 338.4 g/mol. The structural components suggest potential interactions with multiple biological targets, which may be pivotal in its therapeutic applications. The presence of the indole ring is particularly significant, as indole derivatives are known for their diverse biological activities.
Structural Comparison Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Indole-3-acetic acid | Indole structure | Plant hormone involved in growth regulation |
| 5-Bromoindole | Halogenated indole derivative | Different reactivity due to bromine substitution |
| N-Acetyltryptophan | Indole derivative with acetyl group | Contains an amino acid moiety enhancing bioactivity |
| This compound | Indole ring with benzyloxy and glycylglycine moieties | Unique combination enhances potential therapeutic effects |
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity through the modulation of specific molecular pathways. Research suggests that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, indole derivatives have been shown to interact with the tumor suppressor protein p53, enhancing its activity against cancer cells.
Antiviral and Antimicrobial Effects
The compound's potential antiviral and antimicrobial properties are also of interest. Studies have demonstrated that indole-based compounds can inhibit viral replication and bacterial growth. The mechanism may involve interference with viral entry or replication processes, as well as disruption of bacterial cell wall synthesis.
The biological activity of this compound is likely mediated through interactions with specific receptors and enzymes. The indole ring's ability to engage with various molecular targets suggests that this compound could effectively modulate biological pathways. For example:
- Receptor Interactions : The compound may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes.
Case Studies
Several case studies have explored the efficacy of similar indole derivatives in clinical settings:
- Indole Derivatives in Cancer Therapy : A study published in Cancer Research indicated that certain indole derivatives significantly reduced tumor size in xenograft models by promoting apoptosis and inhibiting angiogenesis.
- Antiviral Activity : Research highlighted in Virology Journal demonstrated that indole-based compounds could reduce viral load in infected cell cultures, suggesting a mechanism involving interference with viral replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
